1,2,4-Dithiazolidine

Description

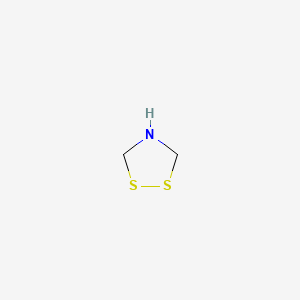

Structure

2D Structure

3D Structure

Properties

CAS No. |

6669-23-4 |

|---|---|

Molecular Formula |

C2H5NS2 |

Molecular Weight |

107.20 g/mol |

IUPAC Name |

1,2,4-dithiazolidine |

InChI |

InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2 |

InChI Key |

WGKLFJKQSWDWHK-UHFFFAOYSA-N |

Canonical SMILES |

C1NCSS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Dithiazolidines and Their Derivatives

Foundational Synthetic Routes to the 1,2,4-Dithiazolidine Ring System

The foundational routes to 1,2,4-dithiazolidines have historically focused on building the ring from acyclic precursors. These methods have laid the groundwork for more advanced and efficient synthetic protocols.

The classical synthesis of This compound-3,5-dione (B1201021), also known as dithiasuccinoyl (Dts)-amine, has been a subject of study for decades. umn.edu A common approach involves a two-step process starting from an O-ethyl thiocarbamate. acs.orgwikipedia.orgmdpi.com In the first step, the O-ethyl thiocarbamate is reacted with (chlorocarbonyl)sulfenyl chloride. acs.orgacs.org This reaction can yield 3-ethoxy-1,2,4-dithiazolin-5-one, with the solvent playing a crucial role in directing the outcome; for instance, diethyl ether favors the formation of the desired dithiazolinone. acs.org

The intermediate, 3-ethoxy-1,2,4-dithiazolin-5-one, is then converted to the final this compound-3,5-dione by treatment with hot concentrated aqueous hydrochloric acid. acs.orgwikipedia.org This acid-mediated step removes the ethyl group to afford the parent heterocycle. acs.org

Interestingly, what might seem like a more direct, single-step approach—the reaction of bis(chlorocarbonyl)disulfane with primary amines—consistently fails to produce the desired this compound-3,5-diones. umn.edunih.gov The initial monoacylation occurs, but the resulting intermediate, a chlorocarbonyl carbamoyl (B1232498) disulfane, is unstable and decomposes. umn.edu This decomposition is thought to be related to the generation of hydrogen chloride (HCl) as a coproduct, which leads to the formation of byproducts such as carbonyl sulfide (B99878) (COS), elemental sulfur, and either a carbamoyl chloride or an isocyanate. umn.edu

To overcome the limitations of conventional methods, a high-yield, direct synthesis of N-substituted this compound-3,5-diones has been developed utilizing organosilicon chemistry. umn.edunih.gov This strategy successfully employs the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines instead of primary amines. umn.edunih.gov The use of a trimethylsilyl (B98337) (Tms) group in place of an acidic proton circumvents the decomposition pathway observed with primary amines. umn.edu

The reaction proceeds smoothly, with the formation of the desired N-substituted this compound-3,5-dione and trimethylsilyl chloride (TmsCl) as the coproduct. umn.edu Monitoring the reaction by NMR spectroscopy shows the appearance of the product within 30 minutes at 25 °C, with reactions reaching completion overnight to give yields in the range of 69-93%. umn.edu The reaction can be accelerated significantly by heating, with reflux in chloroform (B151607) leading to completion within 15 minutes. umn.edu This method has proven effective for a range of substituents on the amine, including methyl, allyl, benzyl (B1604629), and phenyl groups. umn.edu

Table 1: Yields of N-Substituted this compound-3,5-diones via Silylated Intermediates

| R Group in Bis(trimethylsilyl)amine | Product | Yield (%) |

|---|---|---|

| Methyl | 4-Methyl-1,2,4-dithiazolidine-3,5-dione | 69-93 |

| Allyl | 4-Allyl-1,2,4-dithiazolidine-3,5-dione | High |

| Benzyl | 4-Benzyl-1,2,4-dithiazolidine-3,5-dione | High |

| Phenyl | 4-Phenyl-1,2,4-dithiazolidine-3,5-dione | High |

Data derived from research findings indicating successful high-yield synthesis for various R groups. umn.edu

The key to this method's success is the nature of the silylated intermediate, which is more stable than its protonated counterpart and favors the desired cyclization pathway over decomposition. umn.edu

More recently, photochemistry has provided an efficient and sustainable route to a specific class of 1,2,4-dithiazolidines. These methods leverage visible light to initiate cyclization reactions under mild, metal-free conditions.

An effective protocol for the synthesis of 1,2,4-dithiazolidines bearing exocyclic enone moieties has been developed using visible-light photocatalysis. nih.govacs.org The reaction utilizes β-ketothioamides as starting materials and eosin (B541160) Y as an organic dye photoinitiator. nih.govacs.orgacs.org The process is conducted at ambient temperature and is open to the air, highlighting its operational simplicity and sustainable nature. nih.govacs.org

This methodology employs a hydrogen-atom-transfer (HAT) photocatalytic approach. nih.govacs.org Eosin Y, upon irradiation with visible light, initiates the reaction, which proceeds without the need for metals or other additives. nih.govacs.org The reaction shows broad functional group tolerance, making it a versatile strategy for accessing a variety of highly functionalized 1,2,4-dithiazolidines. nih.govacs.org

The mechanism of the visible-light-mediated synthesis from β-ketothioamides involves a radical cascade process. nih.govacs.orgchim.it The reaction is initiated by the photocatalyst, which facilitates the in situ generation of a thiyl radical from the β-ketothioamide. nih.govacs.orgchim.it

This thiyl radical then undergoes a dimerization to form a disulfide-linked intermediate. chim.it This is followed by a deaminative cyclization cascade, which leads to the formation of the this compound ring through the successive creation of S-S and N-C bonds. nih.govacs.orgacs.org This radical-mediated pathway is efficient and allows for the construction of the complex heterocyclic structure in a single, well-orchestrated sequence of events. nih.govacs.org

Table 2: Key Features of Visible-Light-Mediated Synthesis of 1,2,4-Dithiazolidines

| Feature | Description | Reference |

|---|---|---|

| Starting Material | β-Ketothioamides | nih.govacs.org |

| Catalyst | Eosin Y (Photoinitiator) | nih.govacs.orgacs.org |

| Energy Source | Visible Light | nih.govacs.org |

| Conditions | Ambient temperature, open to air, metal- and additive-free | nih.govacs.orgacs.org |

| Mechanism | Thiyl radical generation, dimerization, deaminative cyclization cascade | nih.govacs.orgchim.it |

| Key Bond Formations | S-S and N-C bonds | nih.govacs.org |

Directed Cyclization Strategies for Substituted Dithiazole Derivatives

The synthesis of the this compound ring can be achieved through various directed cyclization strategies. These methods often involve the formation of key sulfur-sulfur and nitrogen-carbon bonds to construct the heterocyclic core.

One modern approach involves a visible-light-mediated synthesis from β-ketothioamides. nih.govacs.org This method utilizes eosin Y as a photoinitiator at ambient temperature. The reaction proceeds through the in situ generation of a thiyl radical, which then undergoes a dimerization and deaminative cyclization cascade to form the this compound ring. nih.govacs.org This strategy is notable for its mild, metal- and additive-free conditions, and it tolerates a wide range of functional groups. nih.gov

A more traditional and widely used method is the cyclization of substituted thiourea (B124793) derivatives. For instance, the interaction of 1-acridin-9-yl-3-aryl-thiourea with N-phenyl-S-chloro-isothiocarbamoyl chloride under microwave irradiation provides a rapid and efficient route to 4-acridin-9-yl-3-arylimino-5-phenylimino- nih.govacs.orgderpharmachemica.com-dithiazolidines. derpharmachemica.com Similarly, other substituted thiocarbamides can be cyclized using this reagent. derpharmachemica.com Oxidative cyclization of isodithiobiurets with reagents like bromine or iodine also yields 3,5-bis(substituted imino)-1,2,4-dithiazolidine hydrohalides.

Another significant strategy is the "Zumach–Weiss–Kühle (ZWK) reaction". mdpi.comresearchgate.net This reaction involves the treatment of O-ethyl thiocarbamates with (chlorocarbonyl)sulfenyl chloride to form the this compound-3,5-dione ring, also known as a dithiasuccinoyl (Dts)-amine. mdpi.comresearchgate.net This method is particularly important for introducing the Dts protecting group onto amines. mdpi.com

Functionalization and Derivatization Strategies for 1,2,4-Dithiazolidines

Once the this compound core is formed, it can be further functionalized to introduce a variety of substituents, leading to a diverse range of derivatives.

N-Alkylation of this compound-3,5-diones

The nitrogen atom of the this compound-3,5-dione ring can be readily alkylated. This reaction typically involves the deprotonation of the imide nitrogen followed by nucleophilic substitution with an alkylating agent.

The N-alkylation of this compound-3,5-diones is commonly achieved using alkyl halides as the alkylating agents. The reactivity of the alkyl halide plays a significant role in the efficiency of the reaction. More reactive alkyl halides, such as benzyl bromide and allyl bromide, generally provide higher yields of the N-alkylated product in shorter reaction times compared to less reactive ones. The reaction is often carried out under mild conditions, and the resulting N-alkylated derivatives can be subsequently converted into isocyanates by treatment with triphenylphosphine.

The choice of base is crucial for the deprotonation of the dithiazolidinedione. Both inorganic and organic bases have been successfully employed.

The efficiency of the N-alkylation reaction is significantly influenced by the choice of solvent and base. Aprotic polar solvents are generally preferred as they can solvate the ions formed during the reaction, thereby facilitating the nucleophilic substitution.

| Solvent | Base | Temperature (°C) | Yield (%) |

| DMF | Potassium Hydride | 40 | High |

| Acetonitrile (B52724) | Potassium Hydride | 40 | High |

| Ethanol (B145695) | Potassium Hydroxide (B78521) | -5 | High (for salt formation) |

| THF | Triethylamine (B128534) | Room Temp | High |

This table presents a summary of conditions for N-alkylation, with "High" indicating yields are generally reported as good to excellent in the literature under these conditions.

The use of a strong base like potassium hydride in aprotic polar solvents such as DMF or acetonitrile at moderate temperatures (e.g., 40 °C) has been shown to be effective for the N-alkylation. Alternatively, the potassium salt of this compound-3,5-dione can be pre-formed using potassium hydroxide in ethanol and then reacted with the alkyl halide. More recent methods have demonstrated that a weak organic base like triethylamine in a solvent such as tetrahydrofuran (B95107) (THF) can also promote the reaction efficiently at room temperature.

Stereoselective Synthesis of Chiral 1,2,4-Dithiazoline Analogs

The synthesis of chiral this compound analogs is an area of growing interest. One strategy to achieve stereoselectivity is through the use of chiral auxiliaries. wikipedia.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. For example, chiral oxazolidinones and pseudoephedrine have been widely used as chiral auxiliaries in various asymmetric syntheses, and this principle can be extended to the synthesis of chiral this compound derivatives. wikipedia.orgscielo.org.mx The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired stereocenter is created, the auxiliary can be removed.

Another approach is the synthesis from chiral starting materials. For instance, chiral analogs of 5-methyl-3H-1,2,4-dithiazol-3-one have been synthesized from enantiomerically pure 2-arylalkanoic acids. This demonstrates that the chirality of a precursor can be transferred to the final dithiazolidine product.

Preparation of Glycosylated this compound Derivatives

The glycosylation of 1,2,4-dithiazolidines is a key strategy for creating derivatives with potential applications in glycobiology and medicinal chemistry. The dithiasuccinoyl (Dts) group, which is a this compound-3,5-dione moiety, has been extensively used as a protecting group for the amino function of sugars in the synthesis of glycosides and glycopeptides. researchgate.netrsc.orgrsc.org

The synthesis of N-glycosylated 1,2,4-dithiazolidines often involves the reaction of a glycosyl derivative with the dithiazolidine ring. For example, N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl) derivatives of 2-thioxo-4-thiazolidinones can be prepared by reacting the corresponding 5-arylidene-2-thioxo-4-thiazolidinones with acetylated glycosyl bromides in the presence of a base like aqueous potassium hydroxide. researchgate.net

The Dts protecting group has proven particularly useful in the synthesis of 1,2-trans-amino sugar glycosides. rsc.org For example, an O-(3,4,6-tri-O-acetyl-2-deoxy-2-dithiasuccinoylamino-β-D-glucopyranosyl) trichloroacetimidate (B1259523) can be used as a glycosyl donor to prepare β-glycosides in good yields. rsc.org The Dts group can be readily removed by thiolysis with reagents like 2-sulfanylethanol or dithiothreitol. researchgate.netrsc.org

Furthermore, the synthesis of various N-glycosides of 1,2,4-dithiazolidines, such as N-maltosides and N-lactosides, has been reported. shivajiakola.ac.in These are typically synthesized by the interaction of peracetylated glycosyl isothiocyanates with appropriate precursors, followed by cyclization reactions. shivajiakola.ac.inrasayanjournal.co.in

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Dithiazolidines

Ring-Opening and Rearrangement Pathways of the Dithiazolidine Nucleus

The 1,2,4-dithiazolidine ring system can undergo several ring-opening and rearrangement reactions, often leading to the formation of other heterocyclic structures or acyclic compounds. These transformations are influenced by factors such as the substituents on the ring, the reaction conditions, and the presence of other reagents.

One notable rearrangement is the conversion of penicillins, which contain a related thiazolidine (B150603) ring, into anhydropenicillins. This process involves the removal of a water molecule and a rearrangement of the thiazolidine ring to form an α,β-unsaturated-γ-thiolactone. cdnsciencepub.com While not a direct example of a this compound, it illustrates the potential for rearrangement within similar sulfur- and nitrogen-containing heterocyclic systems.

In the context of 1,2-dithioles, which share some structural similarities with 1,2,4-dithiazolidines, reactions with nucleophiles can initiate a stepwise pathway involving ring cleavage followed by cyclization. canterbury.ac.nz This can sometimes be preceded by the extrusion of a sulfur atom, providing a route to other heterocyclic systems. canterbury.ac.nz For instance, heating certain 1,2-dithiole-3-ylidene thiones with sodium borohydride (B1222165) in ethanol (B145695) leads to ring-opening and subsequent cyclization to form 2,3-dihydro-4H-1,3-thiazine-4-thiones. canterbury.ac.nz

The γ-pyrone ring in chromone (B188151) derivatives, when attached to a thiazolidine-2,4-dione, is susceptible to ring-opening upon reaction with nucleophiles like hydrazine (B178648) hydrate. This is then followed by a ring-closing step to form a new heterocyclic system, such as a pyrazole (B372694) derivative. scielo.br This type of ring-opening-ring-closing (RORC) cascade is a common strategy in heterocyclic chemistry. scielo.br

Furthermore, the contraction of larger rings to form smaller ones is a known phenomenon in heterocyclic chemistry. For example, 1,2,4-triazine (B1199460) derivatives can undergo ring contraction to produce imidazoles under various conditions, including treatment with reducing agents, oxidizing agents, or acids. researchgate.net Such rearrangements can be complex, sometimes involving a tandem sequence of reactions. researchgate.net

Disulfide Bond Reactivity and Transformation Mechanisms

The disulfide bond (S-S) is a key functional group in the this compound ring and plays a central role in its chemical reactivity. The stability and reactivity of this bond are significantly influenced by the molecular structure and the chemical environment. unimelb.edu.au

Disulfide bonds are formed through the oxidation of two sulfhydryl (thiol) groups, creating a covalent link that can significantly stabilize the structure of molecules, including proteins. neb.com This process can be catalyzed by enzymes or occur slowly in the presence of an electron acceptor like oxygen. neb.com

The reactivity of disulfide bonds can vary dramatically. For instance, five-membered ring disulfides, such as those in the this compound family, are notably more reactive than their acyclic (linear) or six-membered ring counterparts. unimelb.edu.au This enhanced reactivity is attributed to favorable electrostatic stabilization of the positive charge that develops on a sulfur atom during a reaction, either by remote groups or by the adjacent sulfur atom when the orbitals are properly aligned. unimelb.edu.au

One of the primary reactions of the disulfide bond in 1,2,4-dithiazolidines is its role in sulfur transfer reactions. These compounds can act as efficient sulfurizing agents for trivalent phosphorus compounds, a process crucial for the synthesis of phosphorothioate-modified oligonucleotides used in therapeutic applications. researchgate.net The mechanism of this sulfur transfer involves the nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond. This leads to the formation of a phosphonium (B103445) intermediate, which then decomposes to yield the phosphorothioate (B77711) product.

The reactivity of this compound derivatives as sulfurizing agents can be fine-tuned by altering the substituents on the ring. For example, 3-amino-1,2,4-dithiazole-5-thione (B1224285) is a highly effective sulfur transfer reagent, while derivatives with phenoxy or ethoxy groups at the 3-position show lower or moderate activity, respectively.

Nucleophilic and Electrophilic Reactivity of the this compound Core

The this compound ring possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents. The nature of these reactions is heavily dependent on the specific atoms within the ring and the substituents attached to them.

Electrophilic Reactivity

The carbon atoms in the this compound ring, particularly those double-bonded to oxygen or sulfur, can act as electrophilic centers. The electrophilicity of these centers is influenced by the electron-withdrawing or electron-donating nature of the groups attached to the ring. saskoer.ca For example, in carbonyl-containing functional groups, electron-withdrawing groups like halides increase electrophilicity, making them more susceptible to nucleophilic attack. saskoer.ca

In a broader context of aromatic systems, electron-withdrawing substituents activate the ring for nucleophilic aromatic substitution. libretexts.org While 1,2,4-dithiazolidines are not aromatic in the same way as benzene, the principles of electrophilicity and nucleophilicity still apply. The presence of electronegative atoms like oxygen and sulfur can create electron-deficient sites that are prone to attack by nucleophiles.

The reactivity of electrophiles can be quantified and compared using reactivity scales, which helps in predicting the feasibility and rate of reactions with various nucleophiles. researchgate.netacs.org

Nucleophilic Reactivity

The nitrogen and sulfur atoms in the this compound ring possess lone pairs of electrons and can therefore act as nucleophiles. The nucleophilicity of these atoms can be influenced by steric hindrance and the electronic effects of the surrounding groups. saskoer.ca

The sulfur atoms, in particular, are key to the nucleophilic character of the dithiazolidine ring. For instance, in the synthesis of 3-ethoxy-1,2,4-dithiazolin-5-one, the sulfur atom of O-ethyl thiocarbamate acts as a nucleophile, attacking the electrophilic sulfur atom of (chlorocarbonyl)sulfenyl chloride.

The nucleophilic attack of trivalent phosphorus compounds on the sulfur atoms of the this compound ring is a well-established reaction, leading to sulfur transfer and the formation of phosphorothioates. The mechanism involves the initial nucleophilic attack of the phosphorus at a sulfur atom, followed by the decomposition of the resulting phosphonium intermediate.

The interplay between nucleophilic and electrophilic character within the same molecule is a hallmark of the chemistry of 1,2,4-dithiazolidines and related heterocyclic systems.

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involving 1,2,4-dithiazolidines is crucial for optimizing reaction conditions and controlling product outcomes. This often involves the identification of transient intermediates and a detailed study of how reaction parameters influence the reaction pathway.

The formation of the this compound ring often proceeds through unstable acyclic intermediates that can be difficult to isolate and characterize. nih.govresearchgate.net For instance, in the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride to form 3-ethoxy-1,2,4-dithiazolin-5-one, several unstable intermediates have been identified under specific conditions. nih.govresearchgate.net These include formimidoyl(chlorocarbonyl)disulfane, symmetrical bis(formimidoyl)disulfane, and ethoxythiocarbonyl imidate. nih.govresearchgate.net The ability to trap and characterize these ephemeral species provides strong support for the proposed reaction mechanisms.

In the synthesis of N-dithiasuccinoyl (Dts)-amines from bis(chlorocarbonyl)disulfane and primary amines, the initial monoacylation product, a chlorocarbonyl carbamoyl (B1232498) disulfane, is an unstable intermediate that decomposes to byproducts. umn.edu However, when using bis(trimethylsilyl)amines, a different intermediate is formed that readily cyclizes to the desired Dts-amine. umn.edunih.gov NMR monitoring of this reaction has allowed for the observation of the presumed intermediate, N-(trimethylsilyl)-N-(chlorocarbonylsulfenyl)carbamoyl chloride. umn.edu

The study of cycloaddition reactions, which can lead to heterocyclic systems, has also revealed the presence of zwitterionic intermediates in some cases. mdpi.com While many of these reactions were once thought to be concerted, there is growing evidence for stepwise mechanisms involving such transient species. mdpi.com

Reaction parameters such as solvent, temperature, concentration, and the order of addition of reagents can have a profound impact on the outcome of a reaction, often by favoring one mechanistic pathway over another. nih.govnih.gov

A clear example of this is the reaction between O-ethyl thiocarbamate and (chlorocarbonyl)sulfenyl chloride. nih.govresearchgate.net When this reaction is carried out in diethyl ether, the major product is 3-ethoxy-1,2,4-dithiazolin-5-one. nih.govresearchgate.net However, changing the solvent to chloroform (B151607) favors the formation of a different heterocycle, 3,5-diethoxy-1,2,4-thiadiazole. nih.govresearchgate.net This solvent-dependent divergence in the reaction pathway highlights the importance of the reaction environment in stabilizing or destabilizing key intermediates and transition states. The polarity of the solvent plays a significant role, with more polar solvents like diethyl ether stabilizing the transition state leading to the dithiazole product.

The addition of a base, the concentration of reactants, and the reaction temperature have also been shown to influence the product distribution in this reaction. nih.gov In the synthesis of Dts-amines, while the order of addition and temperature did not significantly affect the yield on the scales examined, kinetic studies suggested a rate-limiting unimolecular cyclization of an intermediate. umn.edu

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers another way to alter reaction kinetics and product outcomes. nih.gov By switching between neat grinding and liquid-assisted grinding with polar additives, it is possible to change the chemoselectivity of a reaction, demonstrating that mechanical conditions can favor a kinetic product over a thermodynamic one. nih.gov

Table 3.1: Effect of Solvent on the Reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride nih.gov

| Solvent | Major Product | Approximate Yield |

|---|---|---|

| Diethyl ether | 3-ethoxy-1,2,4-dithiazolin-5-one | ~70% |

Controlled Release Mechanisms of Small Molecules from N-Dithiasuccinoyl Amines

N-Dithiasuccinoyl (Dts) amines, a class of this compound-3,5-diones, have garnered interest as platforms for the controlled release of small molecules, particularly hydrogen sulfide (B99878) (H₂S) and its precursor, carbonyl sulfide (COS). nih.govacs.org The release is typically triggered by a specific chemical stimulus, such as the presence of thiols. acs.orgresearchgate.net

The mechanism of release involves the reaction of the Dts-amine with a thiol, such as the biologically relevant glutathione (B108866) (GSH) or homocysteine. acs.orgresearchgate.net This interaction leads to the cleavage of the dithiazolidine ring and the subsequent release of COS. acs.orgresearchgate.net Carbonyl sulfide is then rapidly hydrolyzed by the enzyme carbonic anhydrase in biological systems to produce H₂S. acs.org

Interestingly, the release of both COS and H₂S directly from certain Dts-amine analogues can be triggered by thiols through an unexpected mechanism. acs.orgresearchgate.net This suggests that the release pathway may be more complex than a simple hydrolysis of an intermediate. The specific structure of the Dts-amine plays a crucial role in determining the release profile and the species that are released.

The ability to trigger the release of these small signaling molecules with a specific stimulus like thiols makes Dts-amines valuable tools for studying the biological roles of H₂S and for the potential development of H₂S-based therapeutics. nih.govacs.org The design of these "H₂S donors" often involves creating hybrid molecules where the Dts moiety is linked to another pharmacologically active molecule. nih.gov The controlled release of H₂S can be spatiotemporally controlled, which is a significant advantage for therapeutic applications. doi.org

The development of such controlled-release systems is an active area of research, with efforts focused on creating donors that can be activated by specific biological triggers and that release their payload without generating harmful byproducts. researchgate.net

Table 3.2: Triggering Agents for Small Molecule Release from N-Dithiasuccinoyl Amines acs.orgresearchgate.net

| Triggering Agent | Released Molecule(s) |

|---|---|

| Glutathione (GSH) | COS, H₂S |

| Homocysteine | COS, H₂S |

Studies on Sulfur Transfer Mechanisms from this compound-3,5-diones

The utility of this compound-3,5-diones and their derivatives as sulfur transfer agents has prompted detailed investigations into the underlying reaction mechanisms. These studies, primarily focusing on the sulfurization of trivalent phosphorus compounds, have provided valuable insights into the reactivity of the dithiazolidine ring system.

A pivotal study on the sulfurization of substituted triphenylphosphines by 4-substituted-1,2,4-dithiazolidine-3,5-diones has elucidated the fundamental steps of this transformation. The reaction proceeds via a rate-limiting initial nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazolidine ring. researchgate.net This initial step leads to the formation of a transient phosphonium intermediate. This intermediate subsequently undergoes rapid decomposition to yield the corresponding phosphine (B1218219) sulfide, along with phenylisocyanate and carbonylsulfide as byproducts. researchgate.net

Kinetic studies and Hammett correlations have been instrumental in characterizing the transition state of this reaction. The data strongly suggest a highly polar, zwitterionic-like transition state structure. researchgate.net Further supporting this, research on the sulfurization of phosphines and phosphites with a related compound, 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride), revealed a Hammett ρ-value of approximately -1.0 in acetonitrile (B52724). rsc.org This negative value indicates a buildup of positive charge at the reaction center in the transition state, consistent with the nucleophilic attack of the phosphine on the sulfur atom. Additionally, the highly negative entropies of activation (around -114 ± 15 J mol⁻¹ K⁻¹) are indicative of a bimolecular association in the rate-determining step. rsc.org

The solvent environment plays a significant role in the sulfur transfer mechanism. Studies conducted in various solvents, including acetonitrile, dichloromethane, tetrahydrofuran (B95107), and toluene, have shown that while the degree of phosphorus-sulfur bond formation in the transition state remains relatively constant, the extent of sulfur-sulfur bond cleavage decreases with diminishing solvent polarity. researchgate.net This observation underscores the polar nature of the transition state, which is stabilized by more polar solvents.

The following tables present representative data illustrating the influence of substituents and solvents on the sulfur transfer reaction, based on findings reported in the literature.

Table 1: Representative Hammett Data for the Sulfurization of Substituted Triphenylphosphines

| Substituent (X) in X-C₆H₄)₃P | Substituent Constant (σ) | Relative Rate (log(k/k₀)) |

| 4-Methoxy (4-MeO) | -0.27 | -0.25 |

| 4-Methyl (4-Me) | -0.17 | -0.16 |

| Hydrogen (H) | 0.00 | 0.00 |

| 4-Chloro (4-Cl) | 0.23 | 0.21 |

| 3-Chloro (3-Cl) | 0.37 | 0.35 |

This table is illustrative, based on a reported Hammett ρ-value of approximately -1.0 for a similar system, demonstrating the trend of electron-donating groups decreasing the reaction rate and electron-withdrawing groups increasing it. rsc.org

Table 2: Effect of Solvent Polarity on the Rate of Sulfur Transfer

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Toluene | 2.4 | 1 |

| Tetrahydrofuran (THF) | 7.6 | 15 |

| Dichloromethane (DCM) | 9.1 | 45 |

| Acetonitrile | 37.5 | 250 |

This table provides a qualitative representation of the significant increase in reaction rate with increasing solvent polarity, as described in mechanistic studies. researchgate.net The relative rate constants are illustrative.

Structural Characterization and Advanced Analytical Methodologies

X-ray Crystallographic Analysis for Precise Molecular Geometry and Electronic Structure

X-ray crystallography stands as a primary tool for determining the exact arrangement of atoms within a crystal of a 1,2,4-dithiazolidine derivative, offering unparalleled insight into its molecular architecture.

X-ray diffraction studies have revealed that the this compound ring itself is typically planar or nearly planar. For instance, in one derivative, the maximum deviation of the ring atoms from the mean plane was found to be a mere 0.033 Å. oup.com Similarly, single-crystal X-ray structural analysis of 1,2,4-dithiazolium tetrafluoroborate (B81430) confirms that the 1,2,4-dithiazolium ring is almost planar. nih.govresearchgate.net This planarity is a critical factor for enabling electron delocalization across the heterocyclic system.

The concept of aromaticity, governed by Hückel's rule (a cyclic, planar, fully conjugated system with 4n+2 π electrons), is crucial in understanding the stability and reactivity of these compounds. libretexts.orgmasterorganicchemistry.comminia.edu.eg While the dithiazolidine ring itself is not aromatic in its saturated form, the planarity observed in certain derivatives, particularly cationic or conjugated forms, allows for significant π-electron delocalization. nih.gov This delocalization, evidenced by bond length analysis, imparts a degree of aromatic character, leading to enhanced stability. nih.govpsu.edu The planarity of the ring is a prerequisite for the p-orbitals of the constituent atoms to overlap effectively, a key condition for aromaticity. minia.edu.eggcwk.ac.in

Crystallographic data provides a detailed map of the bond lengths and angles within the this compound core, which can vary depending on the substituents attached to the ring. In a study of a symmetrically substituted this compound, the S-S bond length was determined to be 2.063(2) Å, characteristic of a single bond. oup.com In the same molecule, the two C-N bonds were nearly equal in length at 1.388(5) and 1.392(5) Å. oup.com

In the case of 1,2,4-dithiazolium tetrafluoroborate, specific bond lengths were measured as S1–S2 = 2.0586(6) Å, S1–C5 = 1.7507(16) Å, and S2–C3 = 1.7535(16) Å. researchgate.net The bond angles were also precisely determined, with C5–S1–S2 at 92.86(5)° and C3–S2–S1 at 93.29(6)°. researchgate.net Comparison of bond lengths between a neutral This compound-3,5-dione (B1201021) and its corresponding potassium salt (conjugate base) showed changes consistent with the delocalization of negative charge over the imide moiety upon deprotonation. psu.edu These precise measurements are vital for understanding the electronic distribution and bonding characteristics within the heterocyclic ring. biointerfaceresearch.com

Table 1: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value (Å or °) | Reference |

|---|---|---|

| S-S Bond Length | 2.063(2) | oup.com |

| S(1)–C(5) Bond Length | 1.744(4) | oup.com |

| S(2)-C(3) Bond Length | 1.775(5) | oup.com |

| C-N Bond Length | 1.388(5) | oup.com |

| C-N Bond Length | 1.392(5) | oup.com |

| S-S-C Bond Angle | 96.1(2) | oup.com |

| S-S-C Bond Angle | 95.5(2) | oup.com |

| S-C-N Bond Angle | 114.5(3) | oup.com |

| S-C-N Bond Angle | 113.9(4) | oup.com |

Advanced Spectroscopic Techniques for Structural Elucidation

Alongside crystallography, a suite of spectroscopic methods is indispensable for characterizing this compound compounds, especially in solution.

NMR spectroscopy is a powerful tool for determining the structure of this compound derivatives in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. rsc.orgbohrium.com Chemical shifts and coupling constants help to establish the connectivity of atoms and can offer insights into the conformational preferences of the ring and its substituents. researchgate.netcdnsciencepub.com For instance, the number of signals in a spectrum can indicate molecular symmetry, while the splitting patterns reveal which protons are adjacent to one another. msu.edu Two-dimensional NMR techniques, such as COSY and HMQC, are often employed to definitively assign proton and carbon signals, especially in complex molecules. researchgate.net

For derivatives containing phosphorus, ³¹P NMR spectroscopy is particularly informative. rsc.org Since the ³¹P nucleus has a spin of 1/2 and 100% natural abundance, it is a highly sensitive NMR probe. wikipedia.orgoxinst.com The chemical shifts in ³¹P NMR are reported relative to a standard, typically 85% phosphoric acid. slideshare.netlibretexts.org These shifts are sensitive to the oxidation state, coordination number, and electronic environment of the phosphorus atom, making ³¹P NMR an excellent technique for characterizing phosphorus-containing this compound derivatives. oxinst.comslideshare.net

Table 2: Representative NMR Data for a Substituted Thiazolidine (B150603) Derivative

| Nucleus | Technique | Observed Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| ¹H | 1D NMR | 7.20-6.77 (aromatic), 5.97 (CH), 3.94 (CH), 3.85 (CH), 3.73 (OCH₃) | researchgate.net |

| ¹³C | 1D NMR | 170.97 (C=O), 162.32-114.14 (aromatic), 65.45 (C2), 55.19 (OCH₃), 33.37 (C5) | researchgate.net |

| ³¹P | 1D NMR | -15.4 to -16.2 (for various phosphine (B1218219) derivatives) | rsc.org |

Mass spectrometry is a crucial technique for determining the molecular weight of this compound compounds and for gaining structural information through the analysis of their fragmentation patterns. raco.catresearchgate.net Upon ionization, the molecule breaks apart in a predictable manner, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. ajgreenchem.com The molecular ion peak confirms the molecular weight of the compound. raco.cat

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its vibrational modes. msu.edu This technique is particularly useful for identifying the functional groups present in a this compound derivative. cdnsciencepub.comtanta.edu.eg Covalent bonds vibrate at specific frequencies, and these frequencies are sensitive to the bond type and the atoms involved. libretexts.org

For example, the IR spectrum of a this compound derivative might show characteristic absorption bands for C=O (carbonyl), C-N, C-S, and S-S bonds. The presence of a strong absorption band in the region of 1700-1800 cm⁻¹ would be indicative of a carbonyl group, a key feature in this compound-3,5-diones. psu.edu The specific frequencies of these vibrational modes provide valuable corroborative evidence for the structure of the compound. cdnsciencepub.com

Table 3: Common Infrared Absorption Frequencies

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3100 - 3400 | cdnsciencepub.com |

| C=O Stretch (in diones) | ~1700 - 1800 | psu.edu |

| C-N Stretch | 1000 - 1350 | cdnsciencepub.com |

| C-S Stretch | 600 - 800 | cdnsciencepub.com |

High-Resolution Chromatographic Methods for Purity Assessment and Reaction Monitoring

High-resolution chromatographic techniques are indispensable for the analysis of this compound and its derivatives, providing critical data on compound purity, reaction progress, and stereochemical integrity. openaccessjournals.com Among these methods, High-Performance Liquid Chromatography (HPLC) stands out for its efficiency, accuracy, and versatility in separating, identifying, and quantifying components within a mixture. openaccessjournals.comadvancechemjournal.com It is a cornerstone for quality control in synthetic chemistry, allowing for the detection of impurities and the precise monitoring of reaction kinetics. torontech.comekb.eg

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for assessing the purity and concentration of this compound derivatives. advancechemjournal.comresearchgate.net The technique separates compounds based on their differential interactions with a stationary phase (packed into a column) and a liquid mobile phase, making it ideal for analyzing complex reaction mixtures and final products. torontech.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is commonly employed for these compounds. oup.comresearchgate.net

Research has demonstrated the use of RP-HPLC for monitoring the stability and purity of sulfurizing reagents derived from the this compound core, such as this compound-3,5-dione (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH). oup.comnih.gov In one study, the stability of these reagents in acetonitrile (B52724) solution was confirmed over a two-week period by periodic RP-HPLC analysis, which showed no degradation or formation of by-products. oup.com The peak areas of the compounds remained unchanged, verifying their stability under storage conditions. oup.com

HPLC is also crucial for monitoring the progress of reactions involving this compound derivatives. researchgate.net For instance, in the synthesis of phosphorothioate-containing oligonucleotides, RP-HPLC is used to determine the sulfurization yield. oup.comresearchgate.net By analyzing the crude product mixture, researchers can quantify the formation of the desired phosphorothioate (B77711) triester and identify any unreacted phosphite (B83602) triesters or by-products. researchgate.net This allows for the optimization of reaction conditions, such as reagent concentration and reaction time, to achieve high yields, often exceeding 98%. oup.comresearchgate.net The quantification is typically achieved by creating a calibration curve from standard samples (external standard method) or by using an internal standard. jasco-global.com

The selection of appropriate HPLC conditions, including the column, mobile phase composition, and detector, is critical for achieving optimal separation and analysis. sigmaaldrich.comjasco-global.com

Table 1: HPLC Conditions for Analysis of this compound Derivatives

| Compound(s) | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |

|---|---|---|---|---|---|---|

| DtsNH, EDITH | C18 | Gradient: 0.1% aqueous TFA-CH₃CN (from 19:1 to 3:2 over 12 min) | 1.2 mL/min | UV (254 nm) | Stability and purity assessment | oup.com |

| Crude Oligonucleotides (singly-sulfurized) | Vydac C18 | Not specified | Not specified | UV (260 nm) | Determination of sulfurization yields | oup.comresearchgate.net |

Chiral HPLC for Enantiomeric Purity Determination of Dithiazolidine Analogs

For chiral analogs of dithiazolidine, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is an essential technique for determining enantiomeric purity. nih.govcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. akjournals.comresearchgate.net The ability to separate and quantify enantiomers is critical, as they can exhibit different biological activities.

The enantioselective separation of various thiazolidine derivatives has been successfully achieved using polysaccharide-based chiral columns, such as Chiralpak AD-H and Chiralcel OD-H. nih.govakjournals.comacs.org In one study, the thermally interconvertible enantiomers of axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones were separated using these columns. nih.govacs.org This separation allowed for the determination of the racemization barriers for these compounds. acs.org

The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and additives, plays a significant role in achieving chiral resolution. csfarmacie.czresearchgate.net For some thiazolidine derivatives, derivatization is performed prior to analysis to enable or improve separation on the chiral column. akjournals.com For example, thiazolidine-2-carboxylic acid was successfully separated into its enantiomers after pre-column derivatization with aniline. akjournals.comresearchgate.net

The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be calculated from the peak areas of the two enantiomers in the chromatogram. masterorganicchemistry.com Research has also focused on using chiral dithiazole derivatives, such as MEDITH analogs, as sulfur-transfer reagents to achieve stereoselectivity at the phosphorus center during oligonucleotide synthesis. researchgate.net In these cases, reverse-phase HPLC was used to determine the diastereomeric excess (de) of the resulting phosphorothioate products. researchgate.net

Table 2: Chiral HPLC for Enantiomeric Purity of Thiazolidine Analogs

| Compound Class | Chiral Column | Mobile Phase | Application | Findings | Reference |

|---|---|---|---|---|---|

| Axially Chiral 2-arylimino-3-aryl-thiazolidine-4-ones | Chiralpak AD-H, Chiralcel OD-H | Not specified | Enantiomeric separation | Successful separation of thermally interconvertible enantiomers | nih.govacs.org |

| Thiazolidine-2-carboxylic acid (derivatized) | Chiralcel OD-H | n-hexane–isopropanol (85:15 v/v) | Enantiomeric purity determination | Complete separation of enantiomers achieved in under 10 minutes | akjournals.comresearchgate.net |

| 3,3′-(1,2-ethanediyl)bis[2-(3-fluorophenyl)-5-methyl-4-thiazolidinone] | Chiralpak AD | Not specified | Separation of diastereomers and enantiomers | All four enantiomeric pairs and two meso forms were separated and identified | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, electronic properties, and reaction mechanisms. For derivatives of 1,2,4-dithiazolidine, DFT has been employed to understand their structure, stability, and chemical behavior.

DFT calculations are instrumental in determining the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity.

A study on 5-imino-1,2,4-dithiazolidine-3-thione (IDTT), a derivative of the core scaffold, utilized DFT calculations to probe its electronic structure. The computed HOMO and LUMO energies provided molecular-level insights into its strong electronic interactions with metal surfaces, which is relevant to its application as a corrosion inhibitor. The energies of these frontier orbitals are fundamental in predicting the spectroscopic behavior of the molecule, as they relate to electronic absorption spectra.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Sulfur Transfer Reagents in Phosphorothioate (B77711) Chemistry

Derivatives of 1,2,4-dithiazolidine have been established as potent sulfur-donating reagents for the conversion of phosphite (B83602) triesters to phosphorothioate triesters. This reaction is a cornerstone in the synthesis of modified oligonucleotides, which have significant therapeutic and diagnostic applications.

The synthesis of oligonucleotides containing phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, is a key strategy for increasing their resistance to nuclease degradation. This modification is crucial for the development of antisense oligonucleotides and aptamers. The phosphoramidite solid-phase synthesis method, the standard for oligonucleotide construction, involves a sulfurization step to create the PS linkage from a phosphite triester intermediate.

Reagents derived from this compound, such as This compound-3,5-dione (B1201021) (DtsNH) and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH), have proven to be highly effective for this purpose. They offer significant advantages over earlier reagents like elemental sulfur, which suffers from poor solubility and slow reaction rates, and tetraethylthiuram disulfide (TETD).

Studies have demonstrated that DtsNH and EDITH are compatible with automated DNA synthesis, enabling the efficient production of phosphorothioate-containing oligodeoxyribonucleotides. These reagents are effective at low concentrations (e.g., 0.05 M) with short reaction times (as low as 30 seconds), leading to high sulfurization efficiency. This methodology has been successfully applied to synthesize DNA oligonucleotides ranging from 6 to 20 bases in length, with either single or multiple phosphorothioate substitutions.

Similarly, EDITH has been shown to be exceptionally effective in the automated synthesis of phosphorothioate-containing oligoribonucleotides (RNA). A key challenge in RNA synthesis is the steric hindrance posed by the 2'-O-silyl protecting group. EDITH overcomes this challenge, providing nearly quantitative sulfur transfer at low concentrations (0.05 M) and with short reaction times (2 minutes), outperforming other reagents like the Beaucage reagent in this demanding application. The resulting phosphorothioate products are formed as a mixture of two stereoisomers at the phosphorus center.

Table 1: Comparison of Sulfurizing Reagents in Oligonucleotide Synthesis

| Reagent | Typical Concentration | Typical Reaction Time (DNA) | Key Advantages |

|---|---|---|---|

| DtsNH | 0.05 M | 30 seconds | Easy to prepare, stable in solution, high efficiency. |

| EDITH | 0.05 M | 30 seconds | Easy to prepare, stable in solution, high efficiency, effective for sterically hindered RNA. |

| Beaucage Reagent | 0.05 M | 30 seconds | Widely used, but has limited stability in solution and can form oxidizing byproducts. |

| TETD | - | - | One of the earlier reagents, but has several disadvantages. |

The impetus for developing improved sulfur transfer reagents stems from the disadvantages of earlier compounds, such as instability, low efficiency, and the formation of undesirable byproducts. The development of DtsNH and EDITH represented a significant advancement, as both are easily prepared and exhibit prolonged stability in acetonitrile (B52724) solution at room temperature.

Further research into the 1,2,4-dithiazole framework has led to even more optimized reagents. A kinetic study of 25 different 3-substituted-1,2,4-dithiazole-5-ones and 5-thiones found that their sulfurization efficiency was significantly higher than that of commercially available agents like PADS, TETD, and the Beaucage reagent. Among the tested compounds, 3-phenoxy-, 3-phenylthio-, and 3-ethoxy-1,2,4-dithiazole-5-one (EDITH) were identified as the most reactive and efficient sulfurizing agents.

A notable development is 3-phenyl-1,2,4-dithiazoline-5-one, which has been identified as a superior alternative, particularly for large-scale synthesis. This novel reagent boasts several key advantages:

High Efficiency: Achieves greater than 99.8% sulfur transfer efficiency in the solid-phase synthesis of oligonucleotides.

Excellent Stability: It is highly stable during storage and remains stable in solution.

High Solubility: It is highly soluble in acetonitrile, the preferred solvent for oligonucleotide synthesis.

Cost-Effective: It can be synthesized in a single step, making it a low-cost option.

These characteristics make 3-phenyl-1,2,4-dithiazoline-5-one a more advantageous choice than EDITH or the Beaucage reagent for the large-scale manufacturing of phosphorothioate oligonucleotides.

Table 2: Properties of Advanced this compound-Based Sulfurizing Reagents

| Reagent | Key Features | Application Note |

|---|---|---|

| DtsNH | Stable, efficient, compatible with automated DNA synthesis. | Foundational reagent for efficient phosphorothioate DNA synthesis. |

| EDITH | Stable, highly efficient, particularly effective for sterically demanding RNA synthesis. | Reagent of choice for incorporating phosphorothioates into RNA oligomers. |

| 3-Phenyl-1,2,4-dithiazoline-5-one | Highly efficient (>99.8%), very stable, highly soluble, low cost. | Considered a superior alternative for large-scale oligonucleotide production. |

The sulfurization of a phosphite triester creates a chiral phosphorus center, resulting in a pair of diastereomers (Rp and Sp). While this is often acceptable, the development of methods for stereoselective sulfurization is an important goal, as the specific stereochemistry of the phosphorothioate linkage can influence the biological activity and structural properties of the oligonucleotide.

Achieving stereocontrol in this reaction is challenging. One approach has been the use of chiral sulfur transfer reagents. Efforts have been made to achieve stereoselective sulfurization by employing chiral analogues of 1,2,4-dithiazole reagents. For example, chiral variants of 5-methyl-3H-1,2,4-dithiazol-3-one (MEDITH) have been synthesized and used to sulfurize dithymidine phosphite triesters. These studies demonstrated that stereoselectivity is achievable, with the highest diastereomeric excess (de) values for the resulting phosphorothioates being 14.7% for the Rp isomer and 7.9% for the Sp isomer, depending on the specific chiral MEDITH analogue used. While these results represent a step towards stereocontrol, the development of highly stereoselective sulfurization methods remains an active area of research.

Utility as Orthogonal Amino Protecting Groups (Dithiasuccinoyl, Dts) in Complex Molecule Synthesis

The this compound-3,5-dione heterocycle forms the basis of the Dithiasuccinoyl (Dts) group, a highly effective Nα-amino

Function as Masked Isocyanate Precursors

The this compound ring system serves as a valuable synthetic tool, functioning as a stable precursor for the in situ generation of highly reactive isocyanate functionalities. This "masked isocyanate" strategy allows for the controlled release and reaction of isocyanates under specific, mild conditions, circumventing the challenges associated with handling these moisture-sensitive and often toxic reagents directly. The this compound-3,5-dione scaffold, in particular, has been effectively employed as an isocyanate equivalent in various synthetic transformations. acs.org

Controlled Generation of Isocyanates via Chemical Transformations

The unmasking of the isocyanate group from a this compound precursor is typically achieved through specific chemical transformations that lead to the fragmentation of the heterocyclic ring. N-alkylated this compound-3,5-diones can be converted into their corresponding isocyanates under very mild conditions. acs.org This controlled generation is a key advantage, allowing the reactive isocyanate to be produced in the presence of other functional groups that might otherwise react with it under harsher conditions. The transformation involves the cleavage of the dithiazolidine ring, releasing the isocyanate and other byproducts. This method provides a reliable route to isocyanates that might be difficult to prepare or isolate using conventional methods.

Strategic Introduction of Protected Isocyanate Functionalities into Organic Scaffolds

The stability of the this compound ring allows it to be carried through multiple synthetic steps, acting as a protected form of an isocyanate. This strategy is particularly useful in complex molecule synthesis where the direct introduction of an isocyanate group is not feasible. For instance, this compound-3,5-dione can be used as a nitrogen nucleophile in reactions like the Mitsunobu procedure to generate N-alkylated products. acs.org These N-alkylated dithiazolidines represent the strategic introduction of a protected isocyanate functionality into an organic scaffold. The isocyanate can then be unmasked at a later, desired stage of the synthesis to be converted into amines or other derivatives. acs.org

Integration into Advanced Materials and Surface Chemistry

The unique chemical properties of the this compound heterocycle have led to its integration into advanced materials and applications in surface chemistry. Its ability to be incorporated into polymer backbones and its strong interaction with metal surfaces are areas of significant research interest.

Incorporation into Polymers and Other Materials for Tailored Properties

The function of this compound derivatives as masked isocyanate precursors has been extended to polymer chemistry. This approach enables the synthesis of polymers, such as linear polyurethanes, using novel 'masked' isocyanate monomers. Specifically, this compound-3,5-dione can be utilized as a monomer in polymerization reactions with diols. This method avoids the direct handling of difunctional isocyanates, offering a safer and more controlled polymerization process to produce polyurethanes with tailored properties.

| Monomer Type | Co-Monomer | Resulting Polymer | Synthetic Advantage |

| 'Masked' Isocyanate Monomer (this compound-3,5-dione based) | Diol | Linear Polyurethane | Avoids direct use of highly reactive diisocyanates, allowing for controlled polymerization. |

Application as Corrosion Inhibitors in Acidic Media

Derivatives of this compound have demonstrated significant potential as corrosion inhibitors for metals in aggressive acidic environments. A comprehensive study on 5-imino-1,2,4-dithiazolidine-3-thione (IDTT) has shown it to be a highly effective corrosion inhibitor for mild steel in 1.0 M hydrochloric acid (HCl) solution. researchgate.net The inhibition efficiency of IDTT increases with its concentration, providing a protective barrier against corrosive media. Research findings indicate that IDTT's performance improves with longer immersion times, highlighting its potential for industrial applications where metals are exposed to acids for extended periods. researchgate.net

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration (mM) | Immersion Time (h) |

| 5-imino-1,2,4-dithiazolidine-3-thione (IDTT) | Mild Steel | 1.0 M HCl | 86.5 | 0.5 | 48 |

Adsorption Mechanism on Metal Surfaces

The efficacy of this compound-based inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive solution. The adsorption mechanism of 5-imino-1,2,4-dithiazolidine-3-thione (IDTT) on mild steel is believed to be primarily through chemiadsorption. researchgate.net The IDTT molecule contains multiple heteroatoms—specifically nitrogen and sulfur—which are rich in lone-pair electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming strong coordinate bonds. researchgate.net

Computational studies, such as Mulliken charge analysis, have identified the sulfur and nitrogen atoms as the active sites for adsorption. researchgate.net The molecule coordinates with the metal surface via these heteroatoms, effectively blocking the active sites for corrosion and reducing both the anodic metal dissolution and cathodic hydrogen evolution reactions. The presence of tautomeric forms (thione and thiol) in the IDTT structure may further enhance its adaptability and strengthen the protective layer. researchgate.net This strong adsorption forms a stable barrier that significantly impedes the corrosion process. researchgate.net

Electrochemical Performance and Surface Interactions

The electrochemical behavior of this compound derivatives and their interactions at material surfaces are critical areas of research, particularly in the context of corrosion inhibition and materials protection. Studies have demonstrated that these compounds can significantly influence electrochemical processes at the metal-solution interface, primarily through adsorption and the formation of protective films.

Electrochemical Performance as Corrosion Inhibitors

Electrochemical techniques are pivotal in evaluating the performance of this compound compounds. A notable example is the study of 5-imino-1,2,4-dithiazolidine-3-thione (IDTT) as a corrosion inhibitor for mild steel in an acidic medium (1.0 M HCl). Potentiodynamic polarization studies have shown that IDTT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The introduction of IDTT into the corrosive environment leads to a significant decrease in the corrosion current density (icorr) and a corresponding increase in the polarization resistance (Rp). The corrosion current density is a direct measure of the corrosion rate, while polarization resistance is inversely proportional to the corrosion rate. The data indicates that as the concentration of the inhibitor increases, the protective effect becomes more pronounced, enhancing the surface protection of the metal.

| Concentration of IDTT (mM) | Corrosion Current Density (icorr) (µA·cm-2) | Polarization Resistance (Rp) (Ω) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank (0) | 9.9 | 50.3 | N/A |

| 0.5 | 2.7 | 149.2 | 84.3 |

Surface Interactions and Adsorption Mechanism

The efficacy of this compound derivatives as surface-active agents is governed by their ability to adsorb onto a material's surface, forming a stable protective layer. The nature of this interaction can be elucidated through adsorption studies and computational analysis.

For 5-imino-1,2,4-dithiazolidine-3-thione, the adsorption process on mild steel was found to follow the Langmuir adsorption isotherm. This model suggests that a monolayer of the inhibitor molecules forms on the metal surface. The strength and nature of this adsorption are quantified by the Gibbs free energy of adsorption (ΔGads). A calculated value of -19.83 kJ·mol-1 indicates that the adsorption is a spontaneous process dominated by physisorption (physical adsorption), which involves electrostatic interactions between the inhibitor molecules and the charged metal surface.

Molecular-level insights from Density Functional Theory (DFT) calculations further clarify these surface interactions. DFT studies reveal the electronic properties of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These values confirm strong electronic interactions with the metal surface. Furthermore, Mulliken charge analysis has successfully identified the sulfur and nitrogen atoms within the this compound ring as the active sites for adsorption, reinforcing the compound's ability to form a stable and effective protective layer.

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Isotherm Model | Langmuir | Indicates monolayer adsorption on the surface. |

| Adsorption Equilibrium Constant (Kads) | 1.32 × 104 M-1 | High value suggests strong adsorption. |

| Gibbs Free Energy of Adsorption (ΔGads) | -19.83 kJ·mol-1 | Indicates spontaneous and predominantly physical adsorption. |

| HOMO Energy | -8.458 eV | Confirms strong electronic interactions with the metal surface. |

| LUMO Energy | 1.2 eV | |

| Active Adsorption Sites | Sulfur and Nitrogen atoms | Identified via Mulliken charge analysis as centers of interaction. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,4-dithiazolidine derivatives, and how are they characterized?

- Methodological Answer : The synthesis of this compound-3,5-diones typically involves reactions between chlorocarbonylsulfenyl chloride and thiocarbamates, as demonstrated by Słomczyńska and Barany . Key steps include controlled stoichiometry, temperature optimization, and purification via chromatography. Structural characterization employs NMR (¹H/¹³C), IR, and mass spectrometry. For example, X-ray crystallography confirmed the planar disulfide group in the dithiazolidine ring . Solid-phase synthesis adaptations are also feasible for N-alkylated derivatives .

Q. How is this compound utilized in oligonucleotide synthesis?

- Methodological Answer : Derivatives like DtsNH and EDITH serve as sulfurizing reagents to introduce phosphorothioate linkages in DNA/RNA. Automated synthesis protocols use EDITH at low concentrations (0.05 M) with short reaction times (2 minutes), ensuring compatibility with 2′-OH protecting groups in RNA . Comparative studies show EDITH outperforms traditional reagents (e.g., Beaucage reagent) in yield and side-product minimization .

Q. What analytical techniques are critical for confirming this compound structures?

- Methodological Answer : Multimodal analysis is essential:

- NMR : Detects sulfur and nitrogen environments (e.g., ¹H shifts for N-alkyl groups) .

- X-ray crystallography : Resolves bond lengths and ring planarity (e.g., S-S bond: ~2.05 Å) .

- HPLC/MS : Monitors purity and quantifies by-products .

Advanced Research Questions

Q. How can researchers mitigate by-product formation during this compound synthesis?

- Methodological Answer : By-products like 1,2,4-thiadiazolidine-3,5-diones arise from competing sulfuryl chloride pathways. Mitigation strategies include:

- Stoichiometric control : Limiting excess sulfuryl chloride .

- Reaction monitoring : Real-time HPLC to track intermediate 9 hydrolysis .

- Temperature modulation : Lower temperatures reduce side reactions in solid-phase alkylation .

Q. What mechanistic insights underpin visible-light-mediated synthesis of 1,2,4-dithiazolidines?

- Methodological Answer : Eosin Y photocatalysis generates thiyl radicals from β-ketothioamides, initiating a dimerization/deaminative cyclization cascade. Key features:

- Radical initiation : Eosin Y (λ = 450 nm) promotes H-atom transfer, forming S-S and N-C bonds .

- Sustainability : Metal-free, open-flask conditions achieve yields >80% for diverse substrates .

Q. How should researchers address data discrepancies in sulfur transfer efficiency across reaction conditions?

- Methodological Answer : Discrepancies in sulfurization efficiency (e.g., EDITH vs. DtsNH) require:

- Parameter optimization : Varying concentration (0.05–0.2 M) and time (2–10 min) .

- Statistical validation : Triplicate experiments with ANOVA to assess significance .

- Mechanistic probes : Isotopic labeling (³²S) to trace sulfur incorporation .

Q. What advancements exist in solid-phase synthesis of N-alkylated 1,2,4-dithiazolidines?

- Methodological Answer : Solid-phase protocols involve immobilizing thiocarbamates on resins (e.g., Wang resin), followed by iterative alkylation and cleavage. Advantages include:

- Scalability : High throughput for library generation .

- Purity control : On-resin HPLC-MS monitoring reduces purification steps .

Q. How do computational studies enhance understanding of this compound reactivity?

- Methodological Answer : Density functional theory (DFT) models predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.